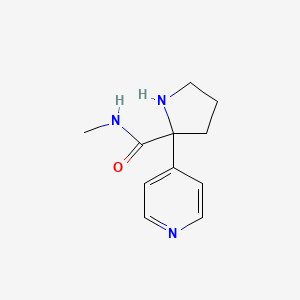

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Vue d'ensemble

Description

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a pyridinyl group and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen atom or adjacent carbons:

-

N-Oxidation : Forms corresponding N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Ring Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the pyrrolidine ring to lactams or carboxylic acids.

Example :

Conditions: Room temperature, 12–24 hours.

Reduction Reactions

The carboxamide group and pyridine ring can be reduced:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine.

-

Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

Example :

Conditions: Anhydrous ether, reflux.

Substitution Reactions

The carboxamide group participates in nucleophilic substitutions:

-

Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions hydrolyze the amide to carboxylic acid.

-

Pyridine Functionalization : Halogenation or coupling reactions occur at the pyridine’s C-3 position .

Example :

Conditions: Reflux, 6–8 hours.

Key Reaction Data

Mechanistic Insights

-

Oxidation Pathways : The pyrrolidine nitrogen’s lone pair facilitates N-oxide formation via electrophilic attack by peroxides.

-

Amide Reactivity : Hydrolysis proceeds through a tetrahedral intermediate under acidic/basic conditions, with rate dependence on pH.

-

Steric Effects : The pyridin-4-yl group directs substitution to the C-3 position due to steric hindrance at C-2 and C-6 .

Research Findings

-

Copper-Catalyzed Coupling : The pyridine moiety enables Sonogashira cross-coupling with alkynes under Pd-free conditions (room temperature, 85% yield) .

-

Chemoselectivity : Competitive experiments show preferential oxidation of pyrrolidine over pyridine under mild conditions.

-

Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules, facilitating the development of new pharmaceuticals and materials.

-

Biology :

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit moderate cytotoxicity against ovarian cancer cell lines while sparing non-cancerous cells, indicating selective targeting.

-

Medicine :

- Therapeutic Effects : The compound is being explored for anti-inflammatory and analgesic properties, contributing to pain management strategies in clinical settings.

-

Industry :

- Polymer Production : Its unique chemical properties make it suitable for use in producing polymers and other materials, enhancing their performance characteristics.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the pyrrolidine structure can significantly influence the potency and selectivity of the compound. For instance:

| Substituent | Effect on Potency |

|---|---|

| Morpholine replacement with hydroxypyrrolidine | +10x increase |

| Conformational restrictions | +3x increase |

These findings underscore the importance of molecular structure in determining biological efficacy.

Case Study 1: Anticancer Efficacy

In vitro tests conducted on N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives revealed significant cytotoxic effects against ovarian cancer cells. The study indicated that these compounds could induce apoptosis selectively in cancer cells without affecting healthy cardiac cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Testing

Research evaluating antimicrobial properties demonstrated that related piperidine derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL, suggesting that N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide may possess similar antimicrobial properties warranting further investigation .

Mécanisme D'action

The mechanism of action of N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridinyl group and a carboxamide group makes it a versatile compound for various applications .

Activité Biologique

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) . The modulation of NAEs is significant for understanding their roles in various physiological processes, including pain perception and emotional behavior.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro tests demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells . The compound's ability to selectively target cancer cells while sparing healthy cells is a critical aspect of its therapeutic potential.

Antimicrobial Activity

The compound's derivatives have been evaluated for antibacterial and antifungal activities. Some studies reported that related piperidine derivatives exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . This suggests that this compound may have similar properties warranting further investigation.

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure can significantly influence the compound's potency and selectivity. For example, substituents on the pyridine ring have been shown to enhance the inhibitory activity against NAPE-PLD, with certain configurations yielding up to tenfold increases in potency .

| Substituent | Effect on Potency |

|---|---|

| Morpholine replacement with hydroxypyrrolidine | +10x increase |

| Conformational restrictions | +3x increase |

These findings highlight the importance of molecular structure in determining the biological efficacy of the compound.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects on ovarian cancer cells, leading to apoptosis without affecting healthy cardiac cells .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of related piperidine compounds. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with specific derivatives achieving MIC values that suggest strong potential as antimicrobial agents .

Propriétés

IUPAC Name |

N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXGVFHDPJISCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.